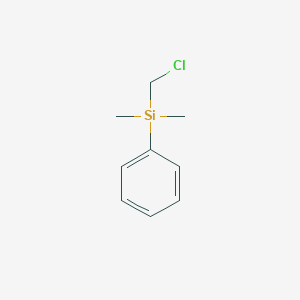

(Chloromethyl)dimethylphenylsilane

Beschreibung

Significance of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds are integral as building blocks and valuable intermediates in the synthesis of a wide array of organic molecules and materials. researchgate.net Their utility stems from the unique properties of the silicon atom. Compared to carbon-carbon bonds, carbon-silicon bonds are longer and weaker, making them susceptible to cleavage under specific conditions. wikipedia.org Conversely, the bonds between silicon and electronegative elements like oxygen and fluorine are remarkably strong. wikipedia.org This dichotomy in bond strength allows for selective chemical manipulations.

Recent research has highlighted the diverse roles of silicon compounds, not only as reactants or products but also as effective catalysts in various chemical reactions. researchgate.net The ability of silicon to expand its coordination number, forming hypervalent compounds, further broadens its chemical reactivity. soci.org This has led to advancements in areas such as stereoselective synthesis, the construction of complex heterocyclic systems, and the development of novel catalytic processes. beilstein-journals.org

Overview of Functionalized Organosilanes in Synthetic Methodology

Functionalized organosilanes are a class of organosilicon compounds that possess one or more reactive functional groups attached to the silicon atom or its organic substituents. These functional groups can be strategically employed in a multitude of synthetic transformations, acting as linkers, protecting groups, or precursors for other functionalities. ingentaconnect.comnih.gov

The synthesis of functionalized mesoporous silicas, for instance, utilizes organosilanes to introduce specific organic groups onto the silica (B1680970) surface, thereby tailoring the material's properties for applications in catalysis and chemical separation. ingentaconnect.comnih.gov In cross-coupling reactions, such as the Hiyama coupling, organosilanes serve as less toxic and more stable alternatives to other organometallic reagents. thermofishersci.in Furthermore, the ability of certain organosilanes to act as reducing agents provides a safer and more convenient method for various chemical reductions. thermofishersci.in

Position of (Chloromethyl)dimethylphenylsilane within the Landscape of Silane Reagents

This compound holds a prominent position among functionalized organosilanes due to its unique structural features and reactivity. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of the dimethylphenylsilylmethyl group onto a wide range of substrates, including terminal alkynes, malonic esters, and imines. chemicalbook.comlookchem.com

First prepared in 1949, its initial primary use was as a starting material for the corresponding Grignard reagent. chemicalbook.comlookchem.comalfachemic.com Since then, its applications have expanded significantly. chemicalbook.comlookchem.com A key advantage of this compound over similar reagents like (chloromethyl)trimethylsilane is its ability to undergo Fleming oxidation. This process allows the dimethylphenylsilyl group to be converted into a hydroxyl group, effectively making the reagent a masked hydroxyl equivalent. chemicalbook.comlookchem.com This feature has proven valuable in the synthesis of complex molecules where a protected hydroxyl group is required.

The synthesis of this compound itself is well-established, with common methods involving the reaction of chloro(chloromethyl)dimethylsilane (B161097) with a phenyl Grignard reagent, often catalyzed by zinc chloride. orgsyn.org This straightforward preparation, combined with its versatile reactivity, solidifies the standing of this compound as an important building block in the arsenal (B13267) of synthetic organic chemistry. orgsyn.org

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃ClSi | alfachemic.comsigmaaldrich.com |

| Molecular Weight | 184.74 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 106-107 °C at 15 mmHg | chemicalbook.comsigmaaldrich.com |

| Density | 1.024 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.520 | chemicalbook.comsigmaaldrich.com |

| Flash Point | 91 °C (closed cup) | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 1833-51-8 | sigmaaldrich.comsigmaaldrich.com |

Synthetic Applications of this compound

| Application | Description | Source(s) |

| Alkylation Agent | Used to introduce the dimethylphenylsilylmethyl group onto various nucleophiles. | chemicalbook.comlookchem.com |

| Grignard Reagent Precursor | The corresponding Grignard reagent is a useful synthetic intermediate. | chemicalbook.comlookchem.comorgsyn.org |

| Masked Hydroxyl Group | The dimethylphenylsilyl group can be converted to a hydroxyl group via Fleming oxidation. | chemicalbook.comlookchem.com |

| Protecting Group Chemistry | Used in the preparation of the (phenyldimethylsilyl)methoxymethyl (SMOM) protecting group. | chemicalbook.comlookchem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

chloromethyl-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCTVFQQNCNBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062013 | |

| Record name | (Chloromethyl)dimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1833-51-8 | |

| Record name | [(Chloromethyl)dimethylsilyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1833-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ((chloromethyl)dimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)dimethylphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(chloromethyl)dimethylsilyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Chloromethyl)dimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)dimethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (CHLOROMETHYL)DIMETHYLPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4HQR9AEB4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Studies of Chloromethyl Dimethylphenylsilane

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The carbon-chlorine bond in (chloromethyl)dimethylphenylsilane is susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functionalities, making it a key intermediate for the synthesis of more complex organosilanes.

Organometallic reagents, characterized by a carbon-metal bond, are potent nucleophiles that react efficiently with the electrophilic chloromethyl group of this compound. These reactions are fundamental for forming new carbon-carbon bonds.

This compound is a well-established precursor for the corresponding Grignard reagent, dimethylphenylsilylmethylmagnesium chloride. orgsyn.org The reaction involves the insertion of magnesium metal into the carbon-chlorine bond, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orggelest.com The resulting organomagnesium compound features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic. wikipedia.orgquora.com

The formation is analogous to the synthesis of other Grignard reagents, where magnesium turnings are activated, often with a small amount of iodine, before the addition of the alkyl halide. wikipedia.org The resulting Grignard reagent is typically used in situ for subsequent reactions with various electrophiles. researchgate.net

Table 1: Formation of Dimethylphenylsilylmethylmagnesium Chloride

| Reactant | Reagent | Solvent | Product |

|---|

The organometallic reagents derived from this compound, such as its Grignard and organozinc derivatives, are valuable partners in transition-metal-catalyzed cross-coupling reactions. youtube.comthieme-connect.de These reactions, often catalyzed by palladium complexes, enable the formation of carbon-carbon bonds between the silylmethyl nucleophile and various organic electrophiles, typically aryl or vinyl halides. youtube.comyoutube.com

The Grignard reagent, dimethylphenylsilylmethylmagnesium chloride, can be used in Kumada-type couplings. youtube.com Similarly, the corresponding organozinc reagent, which can be prepared via transmetalation from the Grignard reagent or directly, can participate in Negishi-type cross-coupling reactions. youtube.comorganic-chemistry.org These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. youtube.comyoutube.comorganic-chemistry.org The use of specific ligands, such as phosphines, is often crucial for achieving high efficiency and selectivity in these transformations. organic-chemistry.org

Table 2: Examples of Cross-Coupling Partner Reactions

| Organometallic Reagent | Coupling Partner (Electrophile) | Catalyst System (Example) | Reaction Type |

|---|---|---|---|

| Dimethylphenylsilylmethylmagnesium Chloride | Aryl Halide (e.g., Bromobenzene) | Palladium(0) complex | Kumada Coupling |

Beyond organometallic reagents, the chloromethyl group of this compound reacts with a variety of other nucleophiles in standard SN2 reactions.

Cyanide: Reaction with alkali metal cyanides, such as potassium cyanide (KCN), displaces the chloride to yield (cyanomethyl)dimethylphenylsilane. This reaction introduces a nitrile functionality, which is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing compounds. nih.govnih.gov

Thiols: Thiolates, generated from thiols by deprotonation with a base, are excellent nucleophiles for displacing the chloride. This reaction provides a straightforward route to the corresponding thioethers. mdpi.comresearchgate.net

Amines: Amines can also act as nucleophiles, leading to the formation of (aminomethyl)dimethylphenylsilanes. The reaction may require heating and the use of a base to neutralize the hydrogen chloride formed as a byproduct. youtube.com

The nucleophilic substitution at the primary carbon of the chloromethyl group in this compound is expected to proceed via a classic SN2 mechanism. libretexts.orgyoutube.com A key feature of the SN2 reaction is the backside attack of the nucleophile on the electrophilic carbon, occurring 180° opposite to the leaving group. masterorganicchemistry.com

This specific geometry of attack leads to a predictable stereochemical outcome: inversion of configuration at the reaction center. libretexts.orgyoutube.com This phenomenon is known as Walden inversion. masterorganicchemistry.comyoutube.com Although the carbon atom in this compound is achiral, if it were a stereocenter, the SN2 reaction would result in the formation of a product with the opposite stereochemistry. libretexts.org The reaction is stereospecific, meaning a specific stereoisomer of the reactant would lead to a specific stereoisomer of the product. youtube.com

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organozinc Reagents)

Role as a Masked Hydroxyl Group via Fleming Oxidation

A significant application of the dimethylphenylsilyl group in organic synthesis is its function as a "masked hydroxyl group". organic-chemistry.org This strategy involves carrying the silyl (B83357) group through a series of synthetic steps where a free hydroxyl group would be incompatible. At a later stage, the silyl group is converted into a hydroxyl group using a process known as the Fleming-Tamao oxidation. organic-chemistry.orgwikipedia.orgjk-sci.com

The Fleming oxidation specifically refers to the conversion of a dimethylphenylsilyl group to a hydroxyl group. organic-chemistry.orgwikipedia.org The process is not a direct oxidation of the C-Si bond but involves a two-step sequence that can often be performed in one pot. wikipedia.org

Ipso-Substitution: The first step is an electrophilic aromatic substitution on the phenyl ring at the ipso-position (the carbon atom bonded to silicon). An electrophile, such as a proton (from an acid), bromine (Br₂), or a mercuric ion (Hg²⁺), attacks the phenyl ring, leading to the cleavage of the phenyl-silicon bond. organic-chemistry.orgwikipedia.org This converts the robust phenylsilane (B129415) into a more reactive halosilane (e.g., bromosilane) or heterosubstituted silane. wikipedia.org

Oxidation: The resulting silyl halide is then oxidized using a peroxy acid (like peracetic acid) or hydrogen peroxide. organic-chemistry.orgwikipedia.org This forms a silanol (B1196071) intermediate, which upon protic workup, yields the desired alcohol. organic-chemistry.org

A crucial aspect of the Fleming-Tamao oxidation is that it proceeds with retention of configuration at the carbon atom attached to the silicon. wikipedia.orgjk-sci.comchem-station.com This stereospecificity makes it a powerful tool in asymmetric synthesis, allowing for the creation of chiral alcohols with high fidelity. organic-chemistry.org

Rearrangement Tendencies under Specific Conditions

This compound, while a versatile reagent, exhibits a notable tendency to undergo rearrangement reactions under specific catalytic conditions, a factor that can influence its synthetic applications. The nature of these rearrangements often involves the migration of a group to or from the silicon atom, driven by the formation of more stable intermediates.

One significant rearrangement occurs in the presence of Lewis acids, such as aluminum chloride. Studies on chloromethyltriorganosilanes have shown that these compounds can rearrange, and a preparative procedure for such a rearrangement in solution with aluminum chloride has been developed. le.ac.uk While a detailed kinetic study of this specific rearrangement proved complex, it was suggested that the reaction is likely first-order with respect to the silane. le.ac.uk These rearrangements are a critical consideration in synthetic design, as they can lead to the formation of isomeric products, potentially limiting the utility of the starting material if not properly controlled. organic-chemistry.org

Anionic rearrangements are also a known phenomenon in organosilicon chemistry. While direct studies on this compound are not prevalent, mechanistic principles can be drawn from related systems. For instance, the organic-chemistry.orgresearchgate.net-anionic rearrangement of 2-benzyloxypyridine derivatives, which has been investigated using DFT calculations, proceeds through a deprotonation event followed by a rate-determining rearrangement step. researchgate.net The electronic nature of substituents on the aromatic ring was found to significantly influence the activation energy of the rearrangement. researchgate.net Such findings suggest that under strongly basic conditions, where a carbanion adjacent to the silicon atom could be generated, this compound or its derivatives might undergo similar migrations.

The following table summarizes conditions under which rearrangements of related organosilicon compounds have been observed, providing insight into the potential reactivity of this compound.

| Catalyst/Conditions | Substrate Type | Type of Rearrangement | Reference |

| Aluminum chloride | Chloromethyltriorganosilanes | Skeletal Rearrangement | le.ac.uk |

| Strong Base | 2-Benzyloxypyridine derivatives | organic-chemistry.orgresearchgate.net-Anionic Rearrangement | researchgate.net |

Investigations into Silicon-Carbon and Silicon-Halogen Bond Reactivity

The reactivity of this compound is largely dictated by the nature of its silicon-carbon (Si-C) and silicon-halogen (Si-Cl) bonds. These bonds possess distinct polarities and susceptibilities to attack by various reagents, enabling a wide range of chemical transformations.

The silicon-chlorine bond is highly polarized, with the silicon atom being electrophilic and the chlorine atom being a good leaving group. This makes the Si-Cl bond susceptible to nucleophilic substitution. A common and synthetically important reaction is the displacement of the chloride ion by organometallic reagents, such as Grignard reagents, to form new silicon-carbon bonds. For example, the synthesis of this compound itself can be achieved by the reaction of chloro(chloromethyl)dimethylsilane (B161097) with phenylmagnesium bromide. orgsyn.org The efficiency of such nucleophilic substitutions at silicon can be enhanced by the use of catalysts. Zinc salts, for instance, have been shown to effectively catalyze the reaction between chlorosilanes and organomagnesium reagents, allowing the formation of a variety of tetraorganosilanes under mild conditions. organic-chemistry.org Mechanistic studies suggest that these zinc-catalyzed reactions may proceed through the formation of a triorganozincate complex, which facilitates the transfer of the organic group to the silicon center. organic-chemistry.org Nucleophilic substitution at silicon is a cornerstone of silicone chemistry, enabling the formation of silanols and silicone polymers upon reaction with water. libretexts.org

The silicon-carbon bond, in this case the Si-phenyl and Si-chloromethyl bonds, is generally less reactive than the Si-Cl bond. However, its cleavage can be induced under specific conditions, particularly through electrophilic attack. The stability of the Si-C bond can be significantly influenced by the coordination state of the silicon atom. Hypercoordinate silicon species, where the silicon atom is bonded to more than four other atoms, exhibit enhanced reactivity of the Si-C bond towards electrophiles. nih.gov This activation is attributed to the increased electron density on the silicon and the weakening of the associated bonds. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the stability of Si-C bonds in organosilane precursors under both acidic and basic conditions. researchgate.net These studies have established that the stability of the Si-C bond is dependent on factors such as the nature of the organic group and the reaction environment. researchgate.netrsc.org For instance, kinetic studies on the cleavage of the benzyl-silicon bond in substituted benzyltrimethylsilanes by aqueous-methanolic sodium hydroxide (B78521) have shown that electron-withdrawing substituents on the aromatic ring facilitate the reaction, which is consistent with a mechanism involving nucleophilic attack at the silicon atom. le.ac.uk

The table below provides a summary of the reactivity of the Si-C and Si-Cl bonds in this compound and related compounds.

| Bond | Reagent Type | Reaction Type | Key Findings | Reference(s) |

| Si-Cl | Grignard Reagents (e.g., PhMgBr) | Nucleophilic Substitution | Forms new Si-C bonds; can be catalyzed by zinc salts. | organic-chemistry.orgorgsyn.org |

| Si-Cl | Water/Alcohols | Nucleophilic Substitution/Hydrolysis | Forms silanols or silyl ethers. | libretexts.org |

| Si-C (Phenyl) | Electrophiles (under certain conditions) | Electrophilic Cleavage | Reactivity enhanced in hypercoordinate silicon species. | nih.gov |

| Si-C (Benzyl-type) | Nucleophiles (e.g., NaOH) | Nucleophilic Cleavage | Facilitated by electron-withdrawing groups on the aromatic ring. | le.ac.uk |

Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of reactions involving organosilicon compounds like this compound. These theoretical approaches provide valuable insights into transition state geometries, reaction energy profiles, and the electronic factors that govern reactivity, which are often difficult to probe experimentally.

While specific DFT studies focusing exclusively on the rearrangement of this compound are not extensively documented, research on analogous systems provides a strong basis for understanding its potential reaction pathways. For instance, DFT calculations have been instrumental in investigating the mechanism of the organic-chemistry.orgresearchgate.net-anionic rearrangement of 2-benzyloxypyridine derivatives. researchgate.net These studies revealed that the rearrangement proceeds via an oxirane-like transition state and that the activation energy is sensitive to the electronic properties of substituents, with electron-donating groups on the migrating phenyl ring lowering the energy barrier. researchgate.net Such computational findings are crucial for predicting the feasibility and outcome of similar rearrangements in other organosilicon compounds.

The activation of the Si-Cl bond in chlorosilanes for cross-coupling reactions has also been a subject of theoretical investigation. DFT studies on the palladium-catalyzed cross-coupling of chlorosilanes with organoaluminum reagents have suggested two plausible mechanisms for Si-Cl bond activation: a trans-oxidative addition and an SN2-type oxidative addition assisted by a Lewis acid. researchgate.net These calculations help in the rational design of more efficient catalytic systems for forming Si-C bonds.

Furthermore, DFT methods have been applied to understand the factors controlling the stability and cleavage of Si-C bonds. Theoretical analyses have been used to predict the stability of Si-C bonds in various organosilane precursors under both acidic and basic conditions by calculating properties such as proton affinity. researchgate.netrsc.org These studies have shown a correlation between the calculated stability and experimental observations of Si-C bond cleavage during the polycondensation of organosilanes. researchgate.net

The following table summarizes the application of DFT and other computational methods in studying reactions relevant to this compound.

| Area of Study | Computational Method | Key Insights | Reference(s) |

| Anionic Rearrangements | DFT | Elucidation of transition state structures (e.g., oxirane-like); prediction of substituent effects on activation energies. | researchgate.net |

| Si-Cl Bond Activation | DFT | Identification of plausible mechanistic pathways (trans-oxidative addition, SN2-type oxidative addition). | researchgate.net |

| Si-C Bond Stability/Cleavage | DFT | Prediction of Si-C bond stability based on calculated proton affinities; correlation with experimental observations. | researchgate.netrsc.org |

| Nucleophilic Substitution at Silicon | DFT | Analysis of potential energy surfaces and the nature of reaction barriers in SN2@Si reactions. | researchgate.net |

Applications in Advanced Organic Synthesis

Building Block for Complex Organosilicon Compounds

This reagent is instrumental in the synthesis of more complex organosilicon compounds, which have widespread applications in materials science and as synthetic intermediates. mdpi.com Its utility stems from the ability to introduce the dimethylphenylsilylmethyl group into various molecular frameworks.

A primary application of (chloromethyl)dimethylphenylsilane is in the synthesis of tetraorganosilanes. orgsyn.org These compounds are valuable as reagents and functional materials. The synthesis typically involves the nucleophilic substitution of the chlorine atom by an organometallic reagent. orgsyn.org While organolithium reagents can be used, their high reactivity can limit functional group compatibility. orgsyn.org A more common and versatile method involves the use of less reactive Grignard reagents (organomagnesium reagents). orgsyn.org To overcome the often slow reaction times and high temperatures required with Grignard reagents alone, catalytic amounts of zinc chloride can be employed. This zinc-catalyzed approach offers an efficient, scalable, and cost-effective route to a wide variety of tetraorganosilanes. orgsyn.org

A typical procedure involves the reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, in the presence of a zinc catalyst. orgsyn.org This reaction proceeds smoothly to afford the corresponding tetraorganosilane.

Table 1: Zinc-Catalyzed Synthesis of a Tetraorganosilane

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|---|---|---|---|

| This compound | Phenylmagnesium Bromide | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | 1,4-Dioxane/THF | (Phenylmethyl)dimethylphenylsilane |

Data sourced from Organic Syntheses procedure. orgsyn.org

This compound serves as a precursor to the corresponding silylmethyl Grignard reagent, dimethylphenylsilylmethylmagnesium chloride. orgsyn.org This Grignard reagent is a key participant in olefination reactions, a class of reactions that form carbon-carbon double bonds. The silylmethyl Grignard reagent can react with aldehydes and ketones to generate β-hydroxysilanes, which can then be converted to olefins through a Peterson olefination reaction.

A notable application of this compound is in the multi-step synthesis of chiral methanols. nih.govunivie.ac.at This intricate process begins with the conversion of this compound to (dimethylphenylsilyl)methanol. nih.gov This alcohol is then used to form metalated carbamates, which undergo borylation to create diastereomeric boronates. nih.govunivie.ac.at Subsequent reduction and oxidation steps yield monodeuterated (dimethylphenylsilyl)methanols with high enantiomeric excess. nih.govunivie.ac.at A final Brook rearrangement furnishes the desired chiral methanols. nih.govunivie.ac.at This methodology provides access to highly enantioenriched building blocks for further synthetic transformations. nih.govunivie.ac.at While the synthesis of chiral amines from this compound is a plausible extension of its reactivity, specific detailed research findings on this direct application are less commonly reported in the primary literature. However, the versatility of organosilicon building blocks derived from it suggests potential pathways. nih.gov

Role in Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives play a significant role in these transformations.

The silyl (B83357) group in derivatives of this compound can participate in various cross-coupling reactions to form new carbon-carbon bonds. nih.govicmpp.ro For instance, organosilicon compounds can undergo palladium-catalyzed cross-coupling reactions with organic halides or triflates. organic-chemistry.org These reactions, often referred to as Hiyama or Stille-type couplings (when using organotin reagents derived from silyl precursors), are valued for their functional group tolerance. icmpp.ro The development of efficient catalysts and ligands has expanded the scope of these reactions, enabling the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, even in sterically demanding environments. nih.govrsc.org Organocopper reagents, sometimes used in conjunction with palladium catalysts, have also proven effective in facilitating C-C bond formation with organosilicon partners. nih.govrsc.org

This compound is directly involved in the formation of carbon-silicon bonds. The reaction of this compound with organometallic reagents, as seen in the synthesis of tetraorganosilanes, is a fundamental example of C-Si bond formation. orgsyn.org Furthermore, research by Kei Murakami has focused on developing new metal-catalyzed reactions for both carbon-carbon and carbon-silicon bond formation, highlighting the importance of this area of organosilicon chemistry. orgsyn.org

Utilization in the Synthesis of Heterocyclic Compounds

The unique reactivity of this compound, particularly through its corresponding Grignard reagent, [(phenyldimethylsilyl)methyl]magnesium chloride, allows for its application in constructing cyclic structures, including key heterocyclic systems like tetrahydrofurans and complex chiral molecules derived from sugars.

While direct, documented examples of this compound in tetrahydrofuran (B95107) synthesis are not prevalent, a plausible synthetic route can be proposed based on the well-established reactivity of its derivatives in the Peterson olefination. The core of this proposed application lies in the formation and subsequent intramolecular cyclization of a β-hydroxysilane intermediate.

The first step involves the generation of the α-silyl carbanion or, more commonly, the corresponding Grignard reagent, [(phenyldimethylsilyl)methyl]magnesium chloride. This nucleophile can react with a bifunctional carbonyl compound, such as a γ-hydroxy or γ-halo ketone. The reaction forms a β-hydroxysilane intermediate which, under appropriate conditions, can be isolated. organic-chemistry.org This isolation is particularly feasible when using organomagnesium reagents, as the strong magnesium-oxygen bond can prevent immediate elimination. organic-chemistry.org

Once the β-hydroxysilane intermediate is formed and isolated, it can be induced to cyclize. For instance, if a γ-hydroxy ketone was used as the starting material, an acid-catalyzed intramolecular reaction could promote the attack of the terminal hydroxyl group onto the carbon bearing the silyl moiety, or more likely, activation of the newly formed secondary alcohol followed by intramolecular attack of the γ-hydroxyl group would lead to the formation of the five-membered tetrahydrofuran ring. Alternatively, using a γ-halo ketone substrate, the newly formed alkoxide from the Grignard addition could undergo an intramolecular Williamson ether-type synthesis to furnish the tetrahydrofuran ring. This strategic, two-stage approach leverages the initial carbon-carbon bond formation and a subsequent intramolecular ring-closing step to build the heterocyclic core.

A significant application of this compound is in the stereocontrolled synthesis of complex carbohydrate derivatives and related natural products. The addition of its Grignard reagent, [(phenyldimethylsilyl)methyl]magnesium chloride, to chiral aldehydes derived from sugars proceeds with a high degree of diastereoselectivity, enabling the synthesis of advanced intermediates for bioactive molecules like destomic acid and the antibiotic 1-deoxynojirimycin.

Research has shown that the addition of the [(phenyldimethylsilyl)methyl]magnesium chloride to sugar-derived aldehydes, such as 3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose, is highly stereoselective. This reaction yields a syn-α-hydroxy-silane adduct as the major product. This intermediate can then be further elaborated through a sequence of reactions to produce 1-deoxynojirimycin, a potent α-glucosidase inhibitor. mdpi.com

Similarly, when the same Grignard reagent is added to 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose, the reaction provides the corresponding anti-α-hydroxy-silane adduct. This adduct serves as a key precursor for the synthesis of destomic acid. The ability to control the stereochemical outcome by selecting the appropriate sugar aldehyde substrate highlights the synthetic utility of this reagent in complex molecule synthesis.

Table 1: Stereoselective Reactions in Sugar Chemistry

| Starting Aldehyde | Reagent | Major Adduct Stereochemistry | Final Product Target |

| 1,2:3,4-di-O-iso-propylidene-α-D-galacto-hexodialdo-1,5-pyranose | [(phenyldimethylsilyl)methyl]magnesium chloride | anti-α-hydroxy-silane | Destomic Acid (precursor) |

| 3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose | [(phenyldimethylsilyl)methyl]magnesium chloride | syn-α-hydroxy-silane | 1-Deoxynojirimycin |

Precursor for Silicone Polymers with Specific Functionalities

This compound is a valuable monomer for the synthesis of functionalized silicone polymers, specifically polyorganosiloxanes. Its incorporation into a polymer structure introduces both a phenyl group and a reactive chloromethyl group, each conferring distinct and desirable properties to the final material.

The phenyl group attached to the silicon atom enhances the thermal stability and refractive index of the resulting polysiloxane compared to standard polydimethylsiloxane (B3030410) (PDMS). The key feature, however, is the chloromethyl group. This group acts as a reactive site, or a synthetic handle, that can be modified after the main polymer backbone has been formed. This post-polymerization modification strategy is a powerful tool for creating silicone polymers with precisely tailored functionalities. orientjchem.org

For instance, polysiloxanes containing these chloromethyl side chains can be reacted with various nucleophiles to introduce new functional groups. A common application is the reaction with amines to produce amino-functionalized silicones. orientjchem.org These modified polymers can then serve as macromonomers or crosslinkers in the synthesis of advanced copolymers, such as polyimide-polysiloxane copolymers, which are used as materials for proton-conducting membranes in fuel cells. orientjchem.org The chloromethyl group can also be used for grafting other polymer chains onto the silicone backbone, leading to the creation of graft copolymers with unique phase behaviors and surface properties. nih.gov This approach allows for the combination of the desirable properties of silicones (e.g., flexibility, gas permeability, low temperature performance) with the properties of the grafted polymer (e.g., hydrophilicity, specific chemical resistance).

Table 2: Functional Silicone Polymers from this compound

| Polymer Type | Role of this compound Unit | Resulting Polymer Functionality/Property |

| Amino-functionalized Polysiloxane | Provides a reactive chloromethyl site for nucleophilic substitution with amines. orientjchem.org | Introduces basic sites; serves as a precursor for polyimide copolymers; improves adhesion. |

| Polyimide-Polysiloxane Copolymer | Acts as the precursor to the amino-functionalized siloxane block. orientjchem.org | Combines thermal stability of polyimides with the flexibility of polysiloxanes for membrane applications. |

| Graft Copolymers | Provides initiation/attachment points for grafting secondary polymer chains. nih.gov | Creates materials with tailored surface properties (e.g., hydrophilicity) and unique morphologies. |

| Thermally Stable Silicone Resins | Incorporated as a comonomer to introduce phenyl groups. | Increases thermal stability and oxidative resistance compared to standard silicones. |

Spectroscopic Characterization and Analytical Methods in Research

Advanced NMR Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ²⁹Si NMR) in Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of (Chloromethyl)dimethylphenylsilane, providing unambiguous evidence of its structure through the analysis of ¹H, ¹³C, and ²⁹Si nuclei.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra offer a complete map of the hydrogen and carbon atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum shows distinct signals that correspond to each type of proton. The six protons of the two methyl groups attached to the silicon atom appear as a sharp singlet, while the two protons of the chloromethyl group also produce a singlet at a different chemical shift. The five protons of the phenyl group typically appear as a more complex multiplet in the aromatic region of the spectrum.

Similarly, the ¹³C NMR spectrum provides precise information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, from the methyl and chloromethyl carbons to the four different carbons of the phenyl ring (ipso, ortho, meta, and para). These predictable chemical shifts are fundamental for routine structural confirmation.

| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Assignment |

| 7.52-7.57 (m) | 2H, Phenyl |

| 7.35-7.44 (m) | 3H, Phenyl |

| 2.96 (s) | 2H, -CH₂Cl |

| 0.42 (s) | 6H, -Si(CH₃)₂ |

| Data sourced from Organic Syntheses. |

²⁹Si NMR Spectroscopy: ²⁹Si NMR spectroscopy is a powerful, though less common, technique that provides direct insight into the silicon atom's local environment. researchgate.netaiinmr.com The ²⁹Si nucleus has a very wide chemical shift range, making it highly sensitive to the nature of the substituents attached to the silicon atom. pascal-man.comhuji.ac.il For this compound, the silicon atom is bonded to two methyl groups, a phenyl group, and a chloromethyl group. The presence of the electron-withdrawing chloromethyl group is expected to influence the ²⁹Si chemical shift, typically causing a downfield shift compared to related compounds without the chloro- substituent. rsc.org

In mechanistic studies, ²⁹Si NMR is invaluable for tracking reactions at the silicon center. ed.ac.uknih.gov For instance, in substitution reactions where the chloromethyl group is displaced or modified, the corresponding change in the electronic environment of the silicon atom would result in a predictable shift in the ²⁹Si NMR signal, allowing for real-time monitoring of reaction progress and identification of intermediates. researchgate.netnih.govnih.gov

Mass Spectrometry Techniques (e.g., GC-MS, HRMS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound, while its coupling with Gas Chromatography (GC) is standard for assessing purity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the compound is first separated from any impurities on a GC column before being introduced into the mass spectrometer. A typical analysis of this compound shows a single major peak, with its retention time serving as an identifying characteristic under specific GC conditions. The purity of the sample can be determined by integrating the area of this peak relative to any minor impurity peaks. For instance, a purity of 99% has been determined using a Phenomenex ZB-5 ms (B15284909) column.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₃ClSi), the calculated exact mass for the molecular ion is 184.0475. Experimental HRMS data showing a found mass of 184.0473 confirms the elemental composition with high confidence. Electron Ionization (EI) mass spectrometry also reveals a characteristic fragmentation pattern, which can be used for structural confirmation. The most abundant fragment is often the dimethylphenylsilyl cation ([M-CH₂Cl]⁺) at m/z 135.

| Mass Spectrometry Data | |

| Technique | Measurement/Observation |

| HRMS (EI) | Calculated m/z: 184.0475 |

| Found m/z: 184.0473 | |

| MS (EI) | m/z (Relative Intensity): 186 (2), 184 (13), 171 (9), 155 (10), 135 (100) |

| Data sourced from Organic Syntheses. |

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. nih.gov The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nist.govresearchgate.net

The spectrum shows absorptions corresponding to the vibrations of the different types of C-H bonds (aromatic and aliphatic), the Si-C bonds, and the phenyl ring. libretexts.orglibretexts.org The presence of both the phenyl group and the dimethylsilyl group is clearly indicated by this collection of peaks.

| Infrared (IR) Spectroscopy Data (Film, NaCl) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3070 | Aromatic C-H Stretch |

| 2963 | Aliphatic C-H Stretch (in -CH₃ and -CH₂Cl) |

| 1427 | Si-Phenyl (Si-C₆H₅) Stretch & Phenyl C=C Stretch |

| 1250 | Si-CH₃ Symmetric Bending |

| 1119 | Phenyl C-H In-plane Bending |

| 841 | Si-C Stretch |

| 698 | C-Cl Stretch & Phenyl C-H Out-of-plane Bending |

| Data sourced from Organic Syntheses and spectral databases. |

X-ray Diffraction Studies of Derivatives

While obtaining a single crystal of the liquid this compound for X-ray diffraction is not standard practice, the structures of its solid derivatives are frequently analyzed using this technique. acs.orgcdnsciencepub.com X-ray crystallography provides definitive proof of molecular structure by mapping the precise three-dimensional arrangement of atoms in a crystal lattice. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) to Elucidate Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of (Chloromethyl)dimethylphenylsilane. researchgate.netyoutube.com DFT methods balance computational cost and accuracy, making them suitable for studying medium-sized molecules. nih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govijpsat.org A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is the most electron-rich part of the molecule. The LUMO, on the other hand, is likely to be centered on the σ* anti-bonding orbital of the C-Cl bond, given the electronegativity of the chlorine atom. This distribution makes the chloromethyl group the most probable site for nucleophilic attack.

Mulliken population analysis, a method to assign partial atomic charges, can further quantify the electronic distribution. ijpsat.orgresearchgate.netdntb.gov.ua In this compound, the silicon atom is expected to carry a partial positive charge, while the chlorine and carbon atoms of the chloromethyl group would exhibit partial negative and positive charges, respectively. This charge distribution influences the molecule's dipole moment and its interactions with other polar molecules.

Table 1: Hypothetical DFT Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Description |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 8.0 eV | A measure of the molecule's kinetic stability and reactivity. |

| Mulliken Charge on Si | +0.6 e | Partial positive charge on the silicon atom, suggesting it is an electrophilic center. |

| Mulliken Charge on Cl | -0.4 e | Partial negative charge on the chlorine atom, indicating its electronegativity. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are hypothetical and are intended to be representative of what would be expected from DFT calculations based on similar organosilicon compounds. Actual calculated values may vary depending on the level of theory and basis set used.

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies. nih.govresearchgate.netresearchgate.net

A key reaction of this compound is nucleophilic substitution at the chloromethyl group. orgsyn.orglibretexts.orgnih.gov For instance, in a reaction with a Grignard reagent like phenylmagnesium bromide, the nucleophilic phenyl group would attack the electrophilic carbon of the chloromethyl group, displacing the chloride ion. researchgate.netresearchgate.netorgsyn.orgorganic-chemistry.org

Computational studies can model this SN2-type reaction pathway. nih.govlibretexts.org The geometry of the transition state would feature an elongated C-Cl bond and a partially formed C-C bond, with the incoming nucleophile and the leaving group arranged in a trigonal bipyramidal geometry around the central carbon atom. The calculated activation energy for this transition state would provide a quantitative measure of the reaction rate.

Table 2: Hypothetical Calculated Parameters for the Reaction of this compound with a Nucleophile

| Parameter | Hypothetical Value | Description |

| Activation Energy (Ea) | 20 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Transition State C-Cl Bond Length | 2.2 Å | The elongated bond length of the breaking C-Cl bond in the transition state. |

| Transition State C-Nu Bond Length | 2.1 Å | The bond length of the forming carbon-nucleophile bond in the transition state. |

| Imaginary Frequency | -350 cm⁻¹ | A single imaginary frequency in the vibrational analysis confirms a true transition state. |

Note: The values in this table are hypothetical and are intended to be representative of what would be expected from DFT calculations for an SN2 reaction of this type.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound. nih.govnih.govpnnl.govualberta.ca

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.govpnnl.govualberta.ca By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predicted spectra can aid in the assignment of experimental NMR signals. For this compound, distinct signals would be predicted for the phenyl protons, the methyl protons on the silicon, and the methylene (B1212753) protons of the chloromethyl group.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated computationally. wisc.edunih.gov By calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix), the vibrational frequencies and their corresponding intensities can be obtained. wisc.edu These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, Si-C stretches, and the characteristic C-Cl stretch.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Corresponding Functional Group/Atom |

| ¹H NMR Chemical Shift (δ) | 7.2-7.5 ppm | Phenyl protons |

| ¹H NMR Chemical Shift (δ) | 0.4 ppm | Si-CH₃ protons |

| ¹H NMR Chemical Shift (δ) | 2.8 ppm | CH₂Cl protons |

| ¹³C NMR Chemical Shift (δ) | 130-135 ppm | Phenyl carbons |

| ¹³C NMR Chemical Shift (δ) | -2 ppm | Si-CH₃ carbons |

| ¹³C NMR Chemical Shift (δ) | 25 ppm | CH₂Cl carbon |

| IR Vibrational Frequency (ν) | ~3050 cm⁻¹ | Aromatic C-H stretch |

| IR Vibrational Frequency (ν) | ~1250 cm⁻¹ | Si-CH₃ symmetric deformation |

| IR Vibrational Frequency (ν) | ~700 cm⁻¹ | C-Cl stretch |

Note: The values in this table are hypothetical and are based on typical ranges for the respective functional groups in similar molecules. Actual experimental and calculated values may vary.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations

(Chloromethyl)dimethylphenylsilane is a valuable precursor and building block in a variety of chemical reactions. orgsyn.org Historically, its primary utility was as a starting material for the corresponding Grignard reagent. chemicalbook.comalfachemic.com However, its applications have since expanded to include heteroatom and carbon alkylation. chemicalbook.comalfachemic.com A significant advantage of this compound over similar reagents like (chloromethyl)trimethylsilane is its capacity to undergo Fleming oxidation, which allows it to function as a masked hydroxyl group. chemicalbook.comlookchem.com

Research into catalytic transformations involving this compound is ongoing. For instance, zinc chloride, an inexpensive and readily available inorganic salt, has been shown to effectively catalyze substitution reactions with a wide array of organomagnesium reagents, presenting an efficient and scalable method for the synthesis of tetraorganosilanes. orgsyn.org This zinc-catalyzed approach is considered superior to older methods that required more toxic or less versatile catalysts like cyanide or silver nitrate. orgsyn.org The development of such novel catalytic systems is crucial for enhancing the efficiency, scope, and environmental footprint of processes that utilize this compound. Future research is expected to focus on discovering new catalysts that can further expand the reaction scope and improve selectivity in the functionalization of this important organosilicon building block.

Integration into Flow Chemistry Systems for Scalable Synthesis

The integration of chemical processes into continuous flow systems is a rapidly growing area of research, offering significant advantages in terms of scalability, safety, and process control over traditional batch methods. rsc.org The synthesis of organosilanes, including derivatives of this compound, is well-suited for adaptation to flow chemistry. Photochemical transformations, for example, can be merged with flow chemistry to achieve highly scalable synthesis of compounds like organosilanols. researchgate.net

Flow chemistry has been demonstrated to enhance the productivity of photochemical oxidation of silanes, overcoming the limitations often encountered in conventional batch systems. researchgate.net This approach allows for a faster reaction rate and a significant increase in productivity. researchgate.net The principles of flow chemistry are also being applied to electrosynthesis, providing a promising alternative to batch cells which can be limited by factors such as large inter-electrode distances and poor mass transfer. rsc.org As the demand for functional organosilanes grows, the development of scalable and efficient synthetic routes is paramount. The integration of reactions involving this compound into flow chemistry systems represents a key avenue for future research, promising to make the production of these valuable compounds more efficient and economically viable. nih.govresearchgate.net

Applications in Materials Science and Polymer Chemistry

Organosilicon compounds are fundamental to the development of advanced materials and polymers due to their unique properties. mdpi.commdpi.com this compound serves as a versatile building block for the synthesis of functional materials and polymers. orgsyn.org Its ability to install a silylmethyl group is particularly useful in the synthesis of complex molecules and functionalized polymers. lookchem.com

The applications of organosilanes in materials science are broad, ranging from the synthesis of silicones and polysiloxanes to the creation of hybrid organic-inorganic materials. mdpi.com For instance, organoalkoxysilanes are crucial precursors for silicones and can be functionalized to create materials with enhanced properties for use in diverse fields such as cosmetics, electronics, and pharmaceuticals. mdpi.com The development of novel synthetic methods, such as transition-metal-catalyzed hydrosilylation, has expanded the ability to create well-defined silicon-carbon bonds, further broadening the scope of accessible materials. mdpi.com Future research will likely focus on incorporating this compound into novel polymer architectures and composite materials to leverage its unique chemical reactivity for the creation of materials with tailored properties.

Exploration of Bio-related Applications and Biocatalysis

The intersection of organosilicon chemistry and biotechnology is an emerging field with the potential to yield new synthetic methods and biomedical applications. nih.govacs.org While no naturally occurring organosilicon compounds are known, researchers are exploring the use of enzymes to catalyze reactions involving silicon-containing molecules. nih.govacs.org This field, known as silicon biocatalysis, aims to harness the high selectivity and efficiency of enzymes for the synthesis and transformation of organosilanes. nih.govacs.org

Recent studies have shown that enzymes such as cytochrome P450 can be engineered to oxidize Si-H bonds in silanes to form silanols. chemrxiv.org Additionally, silicateins, enzymes found in marine sponges, have demonstrated the ability to catalyze the hydrolysis and condensation of Si-O bonds in organosiloxanes under environmentally benign conditions. pnas.org These findings open the door to the potential biocatalytic transformation of compounds like this compound. Future research in this area may focus on engineering enzymes to perform specific reactions on functionalized organosilanes, potentially leading to novel routes for the synthesis of silicon-containing drugs, bio-conjugates, and other bioactive molecules. researchgate.netnih.govchemrxiv.org The development of biocatalytic systems for organosilanes could offer more sustainable and selective alternatives to traditional chemical synthesis. nih.govpnas.org

Q & A

Q. What are the standard synthetic routes for (Chloromethyl)dimethylphenylsilane, and how do reaction conditions influence yield?

this compound is typically synthesized via zinc-catalyzed substitution reactions. For example, phenylmagnesium bromide reacts with chloro(chloromethyl)dimethylsilane in anhydrous 1,4-dioxane at 60–80°C under inert atmosphere, yielding the target compound . Key parameters include:

- Catalyst loading : 5–10 mol% ZnCl₂ optimizes nucleophilic substitution.

- Solvent choice : Ethers (e.g., THF, 1,4-dioxane) enhance Grignard reagent stability.

- Temperature control : Excess heat (>100°C) may induce side reactions like siloxane formation.

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm chloromethyl (-CH₂Cl, δ 3.8–4.2 ppm) and dimethylphenylsilane groups (δ 0.5–1.2 ppm for Si-CH₃) .

- GC-MS : Monitors purity and detects volatile byproducts (e.g., residual chlorosilanes) .

- Elemental analysis : Validates molecular formula (C₉H₁₃ClSi) and chlorine content .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Keep in airtight, corrosion-resistant containers (e.g., glass or PTFE) at 2–8°C to prevent hydrolysis .

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts .

- Waste disposal : Neutralize with aqueous NaOH (1M) before transferring to halogenated waste streams .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The chloromethyl (-CH₂Cl) moiety is electrophilic, enabling reactions with nucleophiles (e.g., amines, alkoxides) to form Si-C-linked derivatives. Reactivity is enhanced in polar aprotic solvents (e.g., DMF) and with catalysts like ZnCl₂, which stabilize transition states .

Advanced Research Questions

Q. How can reaction parameters be optimized for synthesizing silylated intermediates using this compound?

- Catalyst screening : Compare ZnCl₂, CuI, and Pd catalysts for cross-coupling efficiency. Zinc-based systems show superior selectivity in aryl silane synthesis .

- Solvent effects : Anhydrous THF minimizes side reactions compared to DMSO, which may accelerate silane oxidation .

- Temperature gradients : Stepwise heating (40°C → 80°C) improves yield by 15% compared to isothermal conditions .

Q. What are the comparative advantages of this compound over analogous chlorosilanes in asymmetric synthesis?

- Steric effects : The dimethylphenyl group provides steric bulk, enhancing regioselectivity in Diels-Alder reactions compared to smaller silanes (e.g., trimethylsilane) .

- Electron-withdrawing Cl : Increases electrophilicity at the chloromethyl site, accelerating nucleophilic attacks versus non-chlorinated analogs .

Q. How should researchers address contradictions in reported reactivity data for this compound?

- Contextual analysis : Compare solvent systems (e.g., THF vs. ether) and catalyst batches across studies .

- Controlled replication : Reproduce disputed reactions under inert atmospheres to rule out moisture or oxygen interference .

- DFT modeling : Computational studies can reconcile discrepancies by identifying transition-state variations .

Q. What role does this compound play in synthesizing terpenes and sulfinylquinones?

- Silylation agent : Introduces dimethylphenylsilyl groups into quinone precursors, enabling stereoselective Diels-Alder cycloadditions for terpene frameworks .

- Stepwise functionalization : Sequential Cl substitution (e.g., with Grignard reagents) and oxidation yield sulfinylquinones with >90% enantiomeric excess when chiral auxiliaries are used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.